molecular formula C4H8O2S B095783 Allyl methyl sulfone CAS No. 16215-14-8

Allyl methyl sulfone

Cat. No.: B095783
CAS No.: 16215-14-8
M. Wt: 120.17 g/mol
InChI Key: WOPDMJYIAAXDMN-UHFFFAOYSA-N
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Description

Allyl methyl sulfone is an organosulfur compound with the chemical formula C₄H₈O₂S. It is characterized by the presence of an allyl group (CH₂=CHCH₂) and a sulfone group (SO₂). This compound is known for its versatility in organic synthesis and its applications in various scientific fields .

Mechanism of Action

Target of Action

Allyl methyl sulfone is an organosulfur compound Organosulfur compounds are known to interact with cellular thiols and certain cellular proteins in cancer cell lines .

Mode of Action

It’s known that organosulfur compounds can interact with cellular thiols as well as inhibit or activate certain cellular proteins in cancer cell lines . Allyl sulfones are excellent reagents for the allylation of radicals with the concomitant elimination of the arylsulfonyl radical as a leaving group .

Biochemical Pathways

The major metabolic pathways of sulfanes in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . this compound might follow similar pathways.

Pharmacokinetics

A pharmacokinetic study of Diallyl disulfide (DADS), a related compound, demonstrated that in addition to allyl mercaptan (AM) and allyl methyl sulfoxide (AMSO), this compound (AMSO2) were detected as metabolites of DADS in various organs of rats . The transformation mechanism study indicated that Allyl methyl disulfide (AMDS) was firstly reduced to allyl mercaptan (AM) in rat erythrocytes, and then methylated to allyl methyl sulfide (AMS) by S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), and finally oxidized to AMSO and AMSO2 by liver microsomes .

Result of Action

Organosulfur compounds have been shown to have chemopreventive effects and to suppress the proliferation of tumor cells in vitro through the induction of apoptosis . The allium-derived compounds with mercapto-moiety, like S-allylmercaptocysteine (SAMC), have antiproliferative effects through the direct binding of their metabolite to redox-sensitive sites on enzymes or transcription factors inducing the blockage of cellular cycle and leading to the activation of pro-apoptotic-signalling pathway .

Action Environment

It’s known that this compound can be used as a solvent or an additive for electrochemical applications . This suggests that the compound’s action, efficacy, and stability might be influenced by the electrochemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl methyl sulfone can be synthesized through several methods. One common approach involves the oxidation of allyl methyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Allyl methyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

Allyl methyl sulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Allyl methyl sulfone is unique due to the presence of both an allyl group and a sulfone group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-methylsulfonylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPDMJYIAAXDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167315
Record name 3-(Methylsulphonyl)-1-propene
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Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16215-14-8
Record name 3-(Methylsulfonyl)-1-propene
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Record name 3-(Methylsulphonyl)-1-propene
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Record name Allyl methyl sulfone
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Record name 3-(Methylsulphonyl)-1-propene
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Record name Allyl methyl sulfone
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Record name 3-METHYLSULFONYLPROP-1-ENE
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Record name Allyl methyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to garlic compounds in the human body after consumption?

A: Research shows that garlic's volatile compounds undergo significant biotransformation within the human body. Instead of being directly absorbed, these compounds are metabolized into several byproducts, including allyl methyl sulfide (AMS), allyl methyl sulfoxide (AMSO), and allyl methyl sulfone (AMSO2). [, ] These metabolites have been detected in various bodily fluids like urine and breast milk. [, , ]

Q2: Is there a difference in the metabolic profile depending on how garlic is prepared?

A: Yes, the way garlic is prepared can influence the concentration of metabolites. Studies comparing roasted and cooked garlic showed that cooking led to a more significant reduction in metabolite concentrations compared to roasting. [] This suggests that different culinary processes can impact the bioavailability of these compounds.

Q3: How do these metabolites contribute to the characteristic garlic odor?

A: Interestingly, only allyl methyl sulfide (AMS) possesses the distinct garlic-like odor, while allyl methyl sulfoxide (AMSO) and this compound (AMSO2) are odorless. [, , ] Therefore, the characteristic garlic odor in bodily fluids after garlic consumption is attributed to the presence of AMS, not the parent compounds found in raw garlic.

Q4: How long does it take for these metabolites to appear in bodily fluids after garlic consumption?

A: Studies show that the excretion of these metabolites is time-dependent and varies between individuals. Generally, peak concentrations of AMS, AMSO, and AMSO2 in urine are observed approximately 1–2 hours after garlic ingestion. [] In breast milk, the maximum concentrations are typically observed within 3 hours. [] Notably, a second peak in metabolite concentration has been observed in urine around 6–8 hours post-ingestion in some individuals. []

Q5: What is the significance of detecting these metabolites in breast milk?

A: The presence of garlic-derived metabolites, specifically the odor-active AMS, in breast milk suggests a potential role in early flavor learning for infants. [, ] This exposure to diverse flavors through breast milk is thought to influence infants' later food preferences and acceptance.

Q6: What is known about the pharmacokinetics of allyl methyl disulfide (AMDS), another important garlic compound?

A: In rats, allyl methyl disulfide (AMDS) is metabolized primarily to allyl methyl sulfoxide (AMSO) and this compound (AMSO2) through a series of reduction, methylation, and oxidation reactions. [] These findings highlight the complex metabolic pathways of garlic compounds and the potential for active metabolites to contribute to physiological effects.

Q7: What analytical techniques are used to study these garlic-derived metabolites?

A: Researchers utilize various analytical methods to identify and quantify these compounds, including gas chromatography-mass spectrometry/olfactometry (GC-MS/O) and two-dimensional high-resolution gas chromatography-mass spectrometry/olfactometry (HRGC-GC-MS/O). [, , , ] These techniques allow for the separation, identification, and quantification of volatile compounds even at trace levels in complex biological samples.

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